An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid
This guide provides a comprehensive technical overview of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is not extensively documented in publicly available literature, this document synthesizes information from related compounds and established chemical principles to offer a robust guide to its synthesis, characterization, and potential applications.
Introduction
1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid (CAS Number: 401906-11-4) belongs to the pyrazole class of heterocyclic compounds, which are a cornerstone in the development of a wide array of therapeutic agents.[1][2][3][4] The pyrazole scaffold is a five-membered ring containing two adjacent nitrogen atoms, a structure that imparts unique physicochemical properties and allows for diverse biological interactions.[3] The subject of this guide is a substituted pyrazole featuring an N-ethyl group, a nitro group at the 4-position, and a carboxylic acid at the 3-position. This combination of functional groups suggests its potential as a versatile building block for creating more complex molecules with tailored biological activities. The nitro group, in particular, is a well-known pharmacophore that can influence a molecule's electronic properties and is often found in compounds with antimicrobial and cytotoxic activities.[5][6]
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 401906-11-4 | |
| Molecular Formula | C₆H₇N₃O₄ | |
| Molecular Weight | 185.14 g/mol | |
| Appearance | Predicted to be a solid at room temperature. | Inferred from similar compounds. |
| Acidity | Expected to be acidic due to the carboxylic acid moiety. | Structural feature. |
| Solubility | Predicted to be soluble in polar organic solvents. | Inferred from structure. |
Proposed Synthesis
A plausible two-step synthetic route to 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid is proposed, starting from the commercially available 4-nitro-1H-pyrazole-3-carboxylic acid.
Caption: Proposed synthetic pathway for 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid.
Step 1: Synthesis of 4-Nitro-1H-pyrazole-3-carboxylic acid (Precursor)
The starting material, 4-nitro-1H-pyrazole-3-carboxylic acid (CAS 5334-40-7), can be synthesized via nitration of pyrazole-3-carboxylic acid.[7][8][9]
Step 2: N-Ethylation of 4-Nitro-1H-pyrazole-3-carboxylic acid
The N-alkylation of pyrazoles is a well-established transformation, and various methods have been reported.[10][11][12][13][14][15][16] A general protocol for the N-ethylation of 4-nitro-1H-pyrazole-3-carboxylic acid using ethyl iodide is provided below. It is important to note that N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of N1 and N2 isomers. The regioselectivity can often be influenced by factors such as the choice of base, solvent, and the steric and electronic nature of the substituents on the pyrazole ring.[16]
Experimental Protocol:
-
To a solution of 4-nitro-1H-pyrazole-3-carboxylic acid (1.0 eq.) in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2.0-3.0 eq.).
-
Stir the suspension at room temperature for 30-60 minutes.
-
Add ethyl iodide (1.1-1.5 eq.) dropwise to the reaction mixture.
-
The reaction can be stirred at room temperature or gently heated (e.g., 50-60 °C) to facilitate the reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous mixture with a dilute acid (e.g., 1M HCl) to a pH of 2-3 to precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Spectroscopic and Analytical Characterization (Predicted)
As no specific analytical data is readily available, the following sections provide predicted spectroscopic characteristics based on the chemical structure and data from analogous compounds.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton and the ethyl group.
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Pyrazole C5-H | 8.0 - 8.5 | Singlet | 1H |
| N-CH₂-CH₃ | 4.2 - 4.6 | Quartet | 2H |
| N-CH₂-CH₃ | 1.4 - 1.6 | Triplet | 3H |
| COOH | 10.0 - 13.0 | Broad Singlet | 1H |
The pyrazole ring proton at the C5 position is expected to be deshielded due to the electron-withdrawing effects of the adjacent nitro and carboxyl groups.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | 160 - 165 |
| C3 (Pyrazole Ring) | 145 - 150 |
| C4 (Pyrazole Ring) | 135 - 140 |
| C5 (Pyrazole Ring) | 130 - 135 |
| N-CH₂-CH₃ | 45 - 50 |
| N-CH₂-CH₃ | 14 - 16 |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the vibrational frequencies of the key functional groups.
| Functional Group | Vibration | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | Stretch | 2500 - 3300 | Broad, Strong |
| C=O (Carboxylic Acid) | Stretch | 1700 - 1725 | Strong |
| N-O (Nitro Group) | Asymmetric Stretch | 1500 - 1550 | Strong |
| N-O (Nitro Group) | Symmetric Stretch | 1330 - 1370 | Strong |
The broad O-H stretch is a hallmark of a hydrogen-bonded carboxylic acid.[17] The two strong bands for the nitro group are also highly characteristic.[18][19]
Mass Spectrometry
The mass spectrum is expected to show the molecular ion peak [M]⁺ or [M+H]⁺. Key fragmentation pathways would likely involve the loss of the ethyl group, decarboxylation, and cleavage of the pyrazole ring.
| m/z | Possible Fragment |
| 185 | [M]⁺ |
| 156 | [M - C₂H₅]⁺ |
| 140 | [M - COOH]⁺ |
| 139 | [M - NO₂]⁺ |
Reactivity and Potential Applications
The presence of multiple functional groups in 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid makes it a versatile intermediate for further chemical modifications. The carboxylic acid can be converted to esters, amides, or acid chlorides, providing a handle for conjugation to other molecules. The nitro group can be reduced to an amine, which can then undergo a variety of reactions, such as diazotization or acylation.
Caption: Potential applications of the 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid scaffold.
Pyrazole derivatives are known to exhibit a wide range of biological activities, including:
-
Antimicrobial: The pyrazole nucleus is a common feature in many antimicrobial agents.[20][21]
-
Anti-inflammatory: Certain pyrazole derivatives have shown significant anti-inflammatory properties.[20][21]
-
Anticancer: The pyrazole scaffold has been explored for the development of novel anticancer drugs.[1][2]
Given the established biological relevance of the nitropyrazole and pyrazole carboxylic acid motifs, 1-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid represents a valuable starting point for the synthesis of new chemical entities with potential therapeutic applications.
Safety and Handling
While specific toxicity data for this compound is not available, it should be handled with the standard precautions for laboratory chemicals. As a nitro-containing compound, it should be considered potentially energetic and should not be subjected to excessive heat or shock. It is also a combustible solid. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.
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